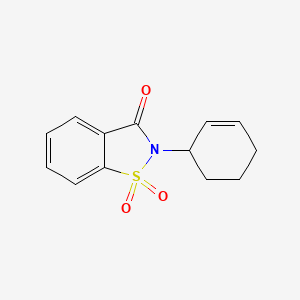
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazolones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors such as 2-aminobenzenesulfonamide and cyclohexenone derivatives under acidic or basic conditions.
Oxidation Reactions: Employing oxidizing agents like hydrogen peroxide or peracids to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation to form sulfone derivatives.
Reduction: Reduction of the dioxide group to form the corresponding sulfoxide or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzene ring or the cyclohexenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides or sulfides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.
相似化合物的比较
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: The parent compound without the cyclohexenyl substituent.
2-(Cyclohexen-1-yl)-1,2-benzisothiazol-3(2H)-one: A similar compound with different substitution patterns.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzisothiazolone derivatives.
属性
CAS 编号 |
105338-19-0 |
|---|---|
分子式 |
C13H13NO3S |
分子量 |
263.31 g/mol |
IUPAC 名称 |
2-cyclohex-2-en-1-yl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H13NO3S/c15-13-11-8-4-5-9-12(11)18(16,17)14(13)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7H2 |
InChI 键 |
YWKMVDVYWRSMJD-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CC(C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


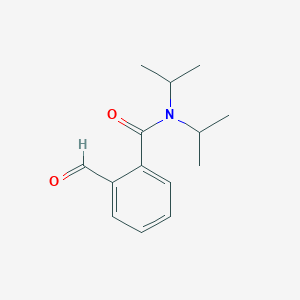
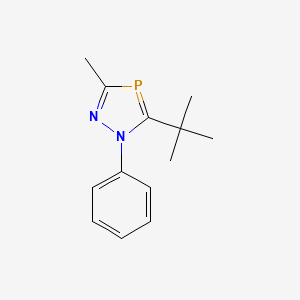

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
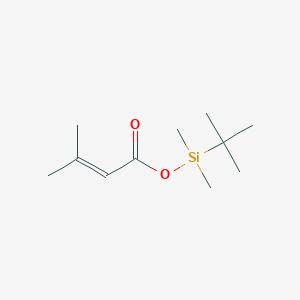

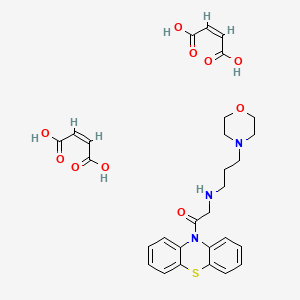



![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)
